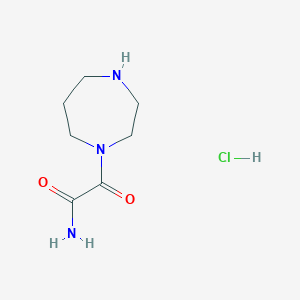

2-(1,4-Diazepan-1-yl)-2-oxoacetamide hydrochloride

Description

2-(1,4-Diazepan-1-yl)-2-oxoacetamide hydrochloride (CAS: 2648966-48-5) is a synthetic organic compound with the molecular formula C₇H₁₄ClN₃O₂ and a molecular weight of 207.66 g/mol . The compound features a 1,4-diazepane ring (a seven-membered heterocycle containing two nitrogen atoms) linked to an oxoacetamide group, with a hydrochloride salt enhancing its solubility. Available data indicate its primary use in laboratory research, though commercial availability is noted as discontinued .

Properties

Molecular Formula |

C7H14ClN3O2 |

|---|---|

Molecular Weight |

207.66 g/mol |

IUPAC Name |

2-(1,4-diazepan-1-yl)-2-oxoacetamide;hydrochloride |

InChI |

InChI=1S/C7H13N3O2.ClH/c8-6(11)7(12)10-4-1-2-9-3-5-10;/h9H,1-5H2,(H2,8,11);1H |

InChI Key |

HFAJDKKORVOING-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCN(C1)C(=O)C(=O)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Route via Reaction of 1,4-Diazepane with Oxalyl Chloride and Ammonia

Overview:

This method involves the initial acylation of 1,4-diazepane with oxalyl chloride to form an acyl chloride intermediate, which then reacts with ammonia to produce the desired oxoacetamide derivative. The final step involves salt formation with hydrochloric acid to obtain the hydrochloride salt.

$$

\text{1,4-Diazepane} + \text{Oxalyl chloride} \xrightarrow{\text{Inert atmosphere, 0°C to RT}} \text{Acyl chloride intermediate} \xrightarrow{\text{NH}_3} \text{2-(1,4-Diazepan-1-yl)-2-oxoacetamide} \xrightarrow{\text{HCl}} \text{Hydrochloride salt}

$$

- Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

- Temperature: 0°C during acyl chloride formation, room temperature during amide formation

- Atmosphere: Nitrogen or argon to prevent moisture ingress

- Reagents: Oxalyl chloride (1.1 equivalents), ammonia (excess)

Purification:

Recrystallization from ethanol or ethyl acetate, followed by drying under vacuum, yields high-purity product (>95%).

Alternative Route Using Acetic Anhydride and Diazepane

Overview:

This route involves acylation of diazepane with acetic anhydride to form N-acetyl diazepane, followed by oxidation to introduce the oxo group, and subsequent salt formation.

- Step 1: Acylation of diazepane with acetic anhydride in the presence of a base such as pyridine or triethylamine.

- Step 2: Oxidation of the N-acetyl diazepane to the oxoacetamide using mild oxidizing agents like potassium permanganate or chromium-based oxidants.

- Step 3: Salt formation with hydrochloric acid to produce the hydrochloride salt.

- Solvent: Dichloromethane or acetonitrile

- Temperature: 0°C to room temperature during acylation; controlled oxidation at 25–50°C

- Purification: Chromatography or recrystallization

Synthesis via Reductive Amination and Alkylation

Overview:

This method involves the formation of the diazepane ring through reductive amination, followed by acylation with chloroacetyl derivatives, culminating in salt formation.

- Step 1: Reductive amination of suitable aldehydes with ammonia or primary amines in the presence of a reducing agent like sodium cyanoborohydride.

- Step 2: Alkylation with chloroacetyl chloride or similar acyl chlorides.

- Step 3: Hydrolysis and salt formation with hydrochloric acid.

- Solvent: Methanol or ethanol

- Temperature: Ambient to 50°C

- Purification: Recrystallization or chromatography

Industrial-Scale Synthesis Considerations

For large-scale production, continuous flow reactors are preferred to control reaction parameters precisely, minimize impurities, and optimize yield. Purification techniques such as recrystallization from ethanol or isopropanol are employed, and solvent recycling is integrated to improve sustainability.

Data Tables Summarizing Preparation Methods

| Method | Starting Materials | Key Reagents | Solvent | Temperature Range | Purification | Yield | Remarks |

|---|---|---|---|---|---|---|---|

| 1 | 1,4-Diazepane, oxalyl chloride | NH₃ | DCM, THF | 0°C to RT | Recrystallization | >95% | Widely used, scalable |

| 2 | Diazepane, acetic anhydride | Base (pyridine) | Dichloromethane | 0°C–RT | Chromatography | 80–90% | Good for lab-scale |

| 3 | Aldehydes, ammonia | NaBH₃CN | Methanol | RT | Recrystallization | 75–85% | Suitable for derivatization |

| 4 | Oxoacetamide derivatives | Various | Ethanol | RT | Crystallization | Variable | Industrial optimization |

Chemical Reactions Analysis

Types of Reactions

2-(1,4-Diazepan-1-yl)-2-oxoacetamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-(1,4-Diazepan-1-yl)-2-oxoacetamide hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(1,4-Diazepan-1-yl)-2-oxoacetamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

N-(2-Acetylphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide (F12016)

- Structure : Contains an indole core (1,2-dimethyl substitution) linked to an oxoacetamide group and an acetylated phenyl ring .

- Molecular Formula : C₂₁H₂₁N₃O₃ (exact formula inferred from corrected naming in ).

- Key Differences: The indole moiety in F12016 introduces aromaticity and bulkiness, contrasting with the 1,4-diazepane ring in the target compound.

N-[2-(1,4-Diazepan-1-yl)-2-oxoethyl]acetamide

- Structure : Shares the 1,4-diazepane and oxoacetamide groups but lacks the hydrochloride salt and includes an additional acetyl group .

- Molecular Formula : C₉H₁₇N₃O₂ (MW: 199.25 g/mol) .

- Key Differences :

- Absence of hydrochloride reduces solubility compared to the target compound.

- Structural simplicity may influence reactivity or metabolic stability in biological systems.

2-(7-Chloro-2-oxo-5-phenyl-2,3-dihydro-benzo[e][1,4]diazepin-1-yl)-N-methyl-acetamide

- Structure : A benzodiazepine derivative with a chloro-substituted aromatic ring, phenyl group, and methyl-acetamide side chain .

- Molecular Formula : C₁₉H₁₇ClN₄O₂ (MW: 380.82 g/mol).

- Key Differences: The benzodiazepine core (fused benzene and diazepine rings) increases lipophilicity (LogP: 2.16) compared to the monocyclic 1,4-diazepane in the target compound .

Data Table: Structural and Physicochemical Comparison

Research Findings and Structural Implications

- Hydrochloride Salt Impact : The hydrochloride in the target compound improves solubility, critical for in vitro assays, whereas neutral analogs (e.g., N-[2-(1,4-diazepan-1-yl)-2-oxoethyl]acetamide) may require formulation adjustments for bioavailability .

- Safety Considerations : Related diazepane derivatives (e.g., 1,4-Diazepan-2-one hydrochloride) exhibit acute toxicity, necessitating stringent handling protocols (gloves, eye protection) for all analogs .

Discrepancies and Limitations

- Molecular Formula Conflicts: lists a conflicting formula (C₁₁H₉NO₃) for N-[2-(1,4-diazepan-1-yl)-2-oxoethyl]acetamide hydrochloride, suggesting possible data entry errors or variant structures .

- Activity Data Gaps : The target compound’s specific biological targets or mechanisms remain uncharacterized in the provided evidence, limiting direct therapeutic comparisons .

Biological Activity

2-(1,4-Diazepan-1-yl)-2-oxoacetamide hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C₇H₁₄ClN₃O₂

Molecular Weight: Approximately 195.66 g/mol

The compound features a diazepane ring and an oxoacetamide moiety, which contribute to its reactivity and biological properties. Its synthesis typically involves multi-step organic reactions, often starting with the reaction of 1,4-diazepane with acetic anhydride to form the acetamide derivative, followed by hydrolysis to yield the hydrochloride salt form.

Biological Mechanisms

Research indicates that 2-(1,4-Diazepan-1-yl)-2-oxoacetamide hydrochloride acts primarily as an inhibitor of certain proteases, notably falcipain-2, which is crucial in the life cycle of the malaria parasite Plasmodium falciparum. This inhibition suggests potential applications in antimalarial drug development.

The compound's mechanism involves:

- Enzyme Inhibition: Binding to active sites of proteases, thereby blocking substrate access.

- Receptor Interaction: Potentially modulating receptor activity, although specific receptors remain to be fully characterized.

Biological Activity Overview

| Activity Type | Details |

|---|---|

| Antimalarial Activity | Inhibits falcipain-2, impacting malaria parasite lifecycle. |

| Enzyme Inhibition | Shows potential against various enzymes related to disease processes. |

| Receptor Binding | Investigated for interactions with biological receptors. |

Antimalarial Activity

A study highlighted its efficacy as an antimalarial agent through biochemical assays that measured enzyme activity in the presence of this compound. The binding affinity to falcipain-2 was assessed using various techniques, demonstrating significant inhibitory effects that could lead to further drug development targeting malaria.

Structural Analogues

Research also explored compounds structurally similar to 2-(1,4-Diazepan-1-yl)-2-oxoacetamide hydrochloride. For instance:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-(4-(substituted benzoyl)-1,4-diazepan-1-yl)-N-phenylacetamide | Contains diazepane and phenyl groups | Inhibitor of falcipain-2 |

| Dilazep | More complex structure with multiple functional groups | Antiplatelet and vasodilator properties |

| 2-(1-Methylpiperidin-4-yl)-N-acetylamide | Similar amide structure but with a piperidine ring | Potentially similar biological activities |

These analogues provide insights into how modifications can enhance biological activity and selectivity against specific targets.

Applications in Drug Development

The unique structure of 2-(1,4-Diazepan-1-yl)-2-oxoacetamide hydrochloride makes it a valuable candidate for drug development in several areas:

- Antimalarial Research: Targeting Plasmodium falciparum via protease inhibition.

- Enzyme Modulation: Potential use in treating conditions where enzyme dysregulation is a factor.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(1,4-Diazepan-1-yl)-2-oxoacetamide hydrochloride to ensure high purity?

- Methodological Answer : Synthesis typically involves coupling 1,4-diazepane with an activated oxoacetamide intermediate (e.g., chloroacetamide derivatives). Purification via recrystallization or column chromatography is critical, as impurities may arise from incomplete ring closure or residual solvents. Evidence from structural analogs indicates that maintaining anhydrous conditions and using coupling agents like EDCI/HOBt improves yield and purity (≥95%) . Confirm purity via HPLC or NMR, referencing molecular formulas (C₉H₁₈ClN₃O₂) and CAS data .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm the 1,4-diazepane ring and oxoacetamide moiety.

- High-resolution mass spectrometry (HRMS) for molecular weight validation (235.72 g/mol) .

- HPLC with UV detection to assess purity (≥95%) and identify byproducts from synthesis .

- X-ray crystallography (if crystalline) for absolute stereochemical confirmation, as seen in related diazepane derivatives .

Q. What safety protocols are essential for handling this compound in the lab?

- Methodological Answer :

- Personal protective equipment (PPE) : Wear chemical safety goggles and nitrile gloves, as recommended for hydrochloride salts to prevent ocular/skin exposure .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particles.

- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationship (SAR) of this compound for biological targets?

- Methodological Answer :

- Targeted modifications : Introduce substituents on the diazepane ring (e.g., methyl, phenyl groups) to assess steric/electronic effects on binding affinity .

- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with receptors like GABAA or enzymes linked to metabolic pathways .

- In vitro assays : Screen analogs in enzyme inhibition assays (e.g., kinases) or cell-based models (e.g., cardiomyocytes for metabolic modulation) .

Q. What experimental strategies resolve contradictions in reported biological activity data?

- Methodological Answer :

- Standardized protocols : Ensure consistent assay conditions (e.g., pH, temperature) to minimize variability.

- Orthogonal validation : Cross-verify results using multiple techniques (e.g., SPR for binding affinity, functional assays for efficacy).

- Batch analysis : Compare activity across synthesized batches to rule out impurity-driven effects (e.g., residual solvents altering receptor interactions) .

Q. How to design in vivo studies to evaluate pharmacokinetic (PK) properties?

- Methodological Answer :

- Dosing routes : Administer intravenously (IV) and orally (PO) in rodent models to calculate bioavailability (F%).

- Bioanalytical methods : Use LC-MS/MS to quantify plasma concentrations and assess half-life (t½), volume of distribution (Vd), and clearance (CL) .

- Metabolite profiling : Identify hepatic metabolites via tandem mass spectrometry to predict drug-drug interaction risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.